7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
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Overview
Description
7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and other scientific research applications.
Preparation Methods
The synthesis of 7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may involve disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[1,2-b]triazole derivatives: These compounds are known for their necroptosis inhibitory activity and potential therapeutic applications in inflammatory and neurodegenerative diseases.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-8-4-5-9-10(7-8)13-6-2-3-11(13)12-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QPTMFSDUYOFGLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3N2CCC3 |
Origin of Product |
United States |
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